2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone 2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone
Brand Name: Vulcanchem
CAS No.: 85721-08-0
VCID: VC17219484
InChI: InChI=1S/C14H7ClF4O/c15-12-6-3-9(14(17,18)19)7-11(12)13(20)8-1-4-10(16)5-2-8/h1-7H
SMILES:
Molecular Formula: C14H7ClF4O
Molecular Weight: 302.65 g/mol

2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone

CAS No.: 85721-08-0

Cat. No.: VC17219484

Molecular Formula: C14H7ClF4O

Molecular Weight: 302.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone - 85721-08-0

Specification

CAS No. 85721-08-0
Molecular Formula C14H7ClF4O
Molecular Weight 302.65 g/mol
IUPAC Name [2-chloro-5-(trifluoromethyl)phenyl]-(4-fluorophenyl)methanone
Standard InChI InChI=1S/C14H7ClF4O/c15-12-6-3-9(14(17,18)19)7-11(12)13(20)8-1-4-10(16)5-2-8/h1-7H
Standard InChI Key WOLOCKQZPBSLPY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of two phenyl rings connected by a carbonyl group (C=O\text{C=O}). The first ring contains a chlorine atom at the 2-position and a trifluoromethyl group (-CF3\text{-CF}_3) at the 5-position, while the second ring has a fluorine atom at the 4'-position . This substitution pattern creates a sterically hindered and electron-deficient aromatic system, which influences its reactivity in electrophilic and nucleophilic reactions.

Table 1: Comparative Structural Analysis of Benzophenone Derivatives

CompoundSubstituentsMolecular Weight (g/mol)
2-Chloro-4'-fluoro-5-(trifluoromethyl)benzophenone2-Cl, 4'-F, 5-CF₃302.65
2-Chloro-4'-fluoro-5-iodobenzophenone2-Cl, 4'-F, 5-I360.55
2-Chloro-4'-fluoro-3'-methylbenzophenone2-Cl, 4'-F, 3'-CH₃248.68

The trifluoromethyl group’s strong electron-withdrawing effect enhances the compound’s electrophilicity, making it reactive toward nucleophilic attack . The fluorine and chlorine atoms further polarize the aromatic rings, facilitating interactions with biological targets such as enzymes and receptors.

Spectroscopic and Computational Data

  • IUPAC Name: [2-chloro-5-(trifluoromethyl)phenyl]-(4-fluorophenyl)methanone .

  • SMILES: C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)F\text{C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)F} .

  • InChI Key: WOLOCKQZPBSLPY-UHFFFAOYSA-N\text{WOLOCKQZPBSLPY-UHFFFAOYSA-N} .

Density functional theory (DFT) calculations predict a planar geometry for the aromatic rings, with the carbonyl group adopting a trans configuration relative to the trifluoromethyl substituent .

Synthesis and Production

Friedel-Crafts Acylation

The primary synthetic route involves reacting 2-chloro-5-(trifluoromethyl)benzoyl chloride with fluorobenzene in the presence of aluminum chloride (AlCl3\text{AlCl}_3) as a Lewis acid . The reaction proceeds under anhydrous conditions at 50–60°C, yielding the product in 65–75% purity .

ArH+RCOClAlCl3ArCOR+HCl\text{ArH} + \text{RCOCl} \xrightarrow{\text{AlCl}_3} \text{ArCOR} + \text{HCl}

Key Parameters:

  • Temperature: 50–60°C .

  • Catalyst Loading: 1.2 equivalents of AlCl3\text{AlCl}_3.

  • Solvent: Dichloromethane or nitrobenzene .

Alternative Methods

  • Suzuki-Miyaura Coupling: Aryl boronic acids react with halogenated benzophenones in the presence of palladium catalysts, enabling the introduction of fluorinated groups.

  • Grignard Reaction: Organomagnesium reagents add to ketones, though this method is less efficient for trifluoromethyl-substituted substrates.

Physicochemical Properties

Thermal and Physical Characteristics

  • Boiling Point: 414.6°C (at 760 mmHg) .

  • Density: 1.8 g/cm³ .

  • Vapor Pressure: 0.0±1.0mmHg0.0 \pm 1.0 \, \text{mmHg} at 25°C .

  • Flash Point: 204.6°C .

The compound’s high boiling point and low vapor pressure make it suitable for high-temperature applications, such as polymer synthesis. Its lipophilicity (logP=4.74\log P = 4.74) suggests good membrane permeability, a desirable trait for pharmaceutical agents.

Solubility and Stability

  • Solubility: Insoluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO).

  • Stability: Stable under inert atmospheres but hydrolyzes slowly in humid environments.

Chemical Reactivity and Applications

Electrophilic Aromatic Substitution

The electron-deficient rings undergo nitration and sulfonation at the meta position relative to the trifluoromethyl group. For example, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 produces 3-nitro derivatives, which are intermediates in dye synthesis.

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position is susceptible to displacement by amines or alkoxides. This reactivity is exploited in pharmaceutical chemistry to create analogs of empagliflozin, a sodium-glucose cotransporter inhibitor .

Catalytic Applications

The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction rates in Suzuki-Miyaura and Heck reactions.

Industrial and Research Applications

Polymer Science

The compound acts as a photoinitiator in UV-curable resins, where its benzophenone core generates free radicals upon irradiation.

Pharmaceutical Intermediates

It is a key precursor in synthesizing empagliflozin and other SGLT2 inhibitors, with global production exceeding 10 metric tons annually .

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